

Spectroscopic Profile of 5-Bromosalicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromosalicylic acid**

Cat. No.: **B146069**

[Get Quote](#)

This guide provides a comprehensive overview of the key spectroscopic data for **5-Bromosalicylic acid** (CAS No: 89-55-4), a compound utilized in organic synthesis and as a derivative of the anti-inflammatory agent, salicylic acid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, intended for researchers, scientists, and professionals in drug development.

Quantitative Spectroscopic Data

The spectroscopic data for **5-Bromosalicylic acid** is summarized below. These values are critical for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **5-Bromosalicylic Acid**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.88	d	Aromatic H (H-6)
~7.65	dd	Aromatic H (H-4)
~6.96	d	Aromatic H (H-3)
Broad Signal	s (broad)	-OH, -COOH protons

Solvent: DMSO-d₆. Instrument Frequency: 90 MHz or 300 MHz.[1]

Table 2: Estimated ^{13}C NMR Spectroscopic Data of **5-Bromosalicylic Acid**

Note: Experimental ^{13}C NMR data was not readily available in the searched databases. The following assignments are estimated based on established substituent effects on benzene rings.

Chemical Shift (δ) ppm	Assignment
~172	C=O (COOH)
~160	C-OH (C-2)
~140	C-H (C-4)
~134	C-H (C-6)
~121	C-COOH (C-1)
~119	C-H (C-3)
~115	C-Br (C-5)

Infrared (IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands for **5-Bromosalicylic Acid**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3300–2500 (broad)	O-H Stretch	Carboxylic Acid (-COOH)
~3230 (broad)	O-H Stretch	Phenolic (-OH)
3100–3000	C-H Stretch	Aromatic Ring
~1670	C=O Stretch	Carboxylic Acid (-COOH)
1600–1450	C=C Stretch	Aromatic Ring
~1300	C-O Stretch	Phenolic/Carboxylic
850–550	C-Br Stretch	Aryl Halide

Data is based on typical values for salicylic acid derivatives.[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for **5-Bromosalicylic Acid**

m/z Value	Interpretation	Relative Abundance
218 / 216	Molecular Ion $[M]^+$ (due to ^{81}Br and ^{79}Br isotopes)	High
200 / 198	$[\text{M}-\text{H}_2\text{O}]^+$, Loss of water	Base Peak
172 / 170	$[\text{M}-\text{CO}_2]^+$ or $[\text{M}-\text{CHOOH}+\text{H}]^+$, Loss of carbon dioxide or formic acid fragment	Moderate
144 / 142	$[\text{M}-\text{Br}]^+$ fragment after loss of water and CO	Moderate
63	Aromatic fragment $[\text{C}_5\text{H}_3]^+$	Moderate

Ionization Method: Electron Ionization (EI), 75 eV.

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of **5-Bromosalicylic acid** is dissolved in ~0.7 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- Instrument Setup: The NMR spectrometer (e.g., a 300 or 400 MHz instrument) is tuned and the magnetic field is shimmed to ensure homogeneity.
- ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 45° or 90° pulse angle, a spectral width covering the expected proton chemical shift range

(e.g., 0-15 ppm), and a sufficient relaxation delay (e.g., 1-5 seconds) between scans. Data from multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

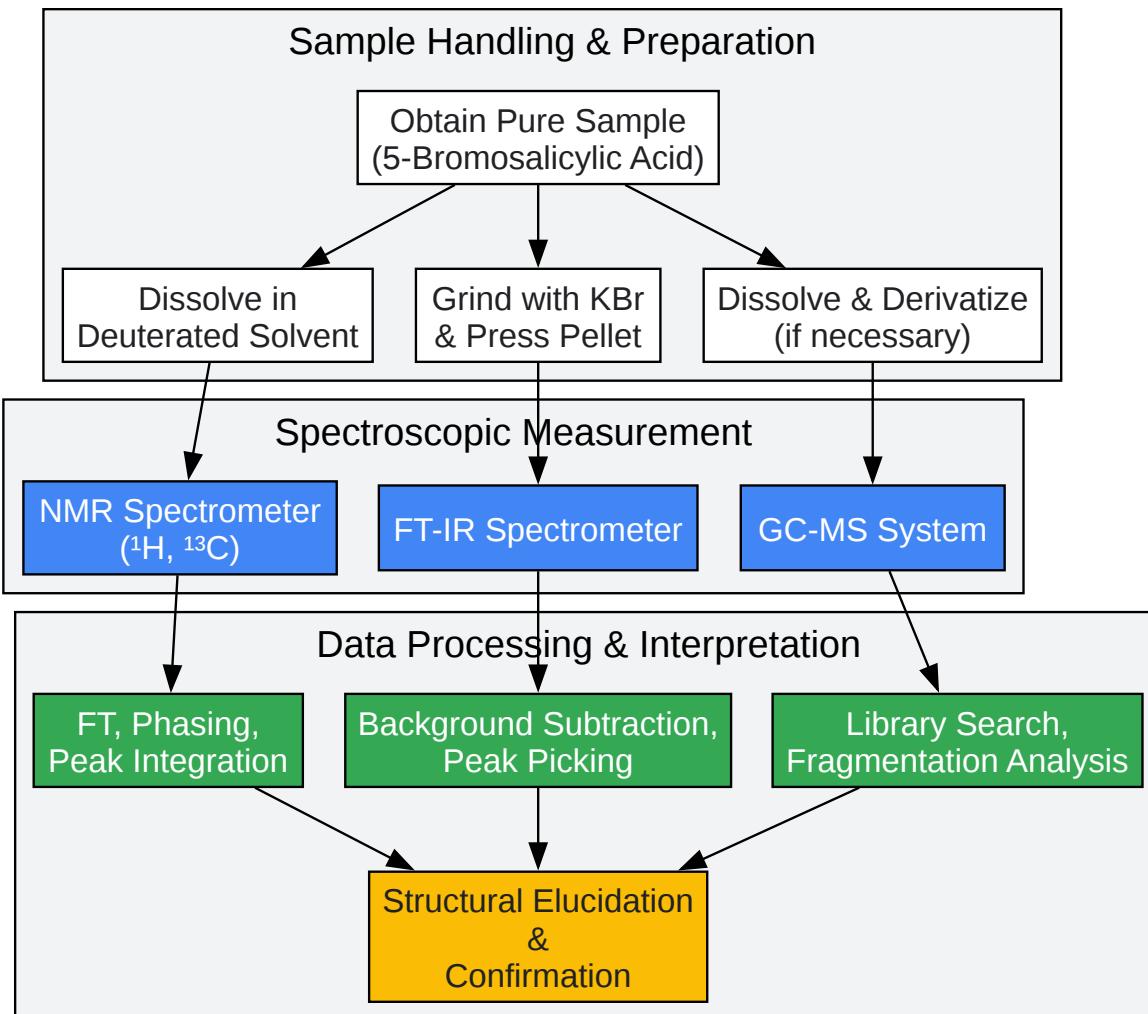
- ^{13}C NMR Acquisition: A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of ^{13}C .
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the internal standard (TMS).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

- Material Preparation: Spectroscopy-grade potassium bromide (KBr), thoroughly dried in an oven at $\sim 110^\circ\text{C}$ for several hours to remove moisture, is required.[4]
- Sample Grinding: Approximately 1-2 mg of **5-Bromosalicylic acid** is placed in an agate mortar and pestle and ground to a very fine powder.
- Mixing: Around 100-200 mg of the dried KBr is added to the mortar, and the sample and KBr are gently but thoroughly mixed to ensure homogeneity.[5]
- Pellet Pressing: The mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent, or translucent disc.[2][6]
- Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of air (or a pure KBr pellet) is recorded first, followed by the sample spectrum. The final spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: A dilute solution of **5-Bromosalicylic acid** ($\sim 10\text{-}100 \mu\text{g/mL}$) is prepared in a volatile organic solvent like acetone or dichloromethane. For GC analysis, polar molecules like salicylic acids often require derivatization (e.g., silylation) to increase their


volatility. This involves reacting the sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

- **GC Separation:** A small volume (e.g., 1 μ L) of the prepared sample is injected into the GC inlet, which is heated (e.g., 250°C) to vaporize the sample. The vapor is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5ms column). The column temperature is programmed to ramp up (e.g., from 70°C to 280°C) to separate the components based on their boiling points and interactions with the column's stationary phase.
- **MS Analysis:** As components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Detection:** The resulting ions (the molecular ion and its fragments) are separated by a mass analyzer based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The logical flow for the spectroscopic analysis of a chemical compound like **5-Bromosalicylic acid** is depicted below.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **5-Bromosalicylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromosalicylic acid(89-55-4) 1H NMR [m.chemicalbook.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. iomcworld.com [iomcworld.com]
- 4. rsc.org [rsc.org]
- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 6. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromosalicylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146069#spectroscopic-data-of-5-bromosalicylic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com